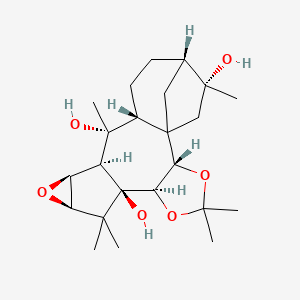
十乙二醇
描述
DECAETHYLENE GLYCOL: is a chemical compound with the molecular formula C20H42O11 and a molecular weight of 458.54 g/mol . It is a polyether diol, characterized by multiple ether linkages and hydroxyl groups at both ends of the molecule. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Chemistry: DECAETHYLENE GLYCOL is used as a building block in the synthesis of more complex polyether compounds. It is also employed in the study of polymerization reactions and the development of new materials .
Biology: In biological research, this compound is used to study the interactions between polyethers and biological membranes. It is also used in the development of drug delivery systems due to its biocompatibility .
Medicine: The compound is explored for its potential use in medical applications, such as in the formulation of hydrogels for wound healing and tissue engineering .
Industry: In industrial applications, DECAETHYLENE GLYCOL is used as a surfactant, emulsifier, and in the production of lubricants and coatings .
作用机制
Target of Action
Decaethylene Glycol, also known as HO-PEG10-OH, is a polyethylene glycol (PEG)-based compound . It is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Decaethylene Glycol involves its interaction with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker like Decaethylene Glycol. One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by Decaethylene Glycol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By forming PROTACs, Decaethylene Glycol can selectively target specific proteins for degradation, thereby influencing the protein composition within the cell and affecting various downstream cellular processes .
Pharmacokinetics
As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, although further studies would be needed to confirm this.
Result of Action
The primary result of the action of Decaethylene Glycol is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the function of the degraded protein. For example, if the target protein is involved in cell proliferation, its degradation could potentially slow down or halt cell division .
Action Environment
The action of Decaethylene Glycol, like other PEG-based compounds, can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interfere with the formation of PROTACs . Additionally, factors such as pH and temperature could also affect the stability and efficacy of the compound .
生化分析
Cellular Effects
Decaethylene Glycol and its derivatives have been shown to have effects on cellular processes. For instance, it has been used as a non-ionic surfactant to study its characterization and interactions with bovine serum albumin (BSA) and to assess their complexes
Temporal Effects in Laboratory Settings
Decaethylene Glycol has been used in laboratory settings to study its effects over time. For instance, it has been used in studies to assess the diffusion of proteins and nonionic micelles in agarose gels . Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DECAETHYLENE GLYCOL typically involves the stepwise addition of ethylene oxide to a diol initiator. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polyether chain .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction parameters and efficient production of large quantities .
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in DECAETHYLENE GLYCOL can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form polyether alcohols with varying degrees of hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of polyether ketones or aldehydes.
Reduction: Formation of polyether alcohols.
Substitution: Formation of polyether esters or ethers.
相似化合物的比较
Polyethylene glycol (PEG): Similar in structure but with different molecular weights and chain lengths.
Polypropylene glycol (PPG): Similar polyether structure but with different repeating units.
Polytetrahydrofuran (PTHF): Another polyether with different chemical properties.
Uniqueness: DECAETHYLENE GLYCOL is unique due to its specific chain length and the presence of multiple ether linkages, which provide distinct chemical and physical properties compared to other polyethers .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPCFIHYWYONMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204354 | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-66-8 | |
| Record name | Decaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)
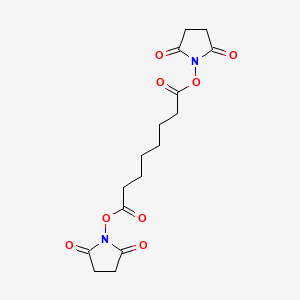


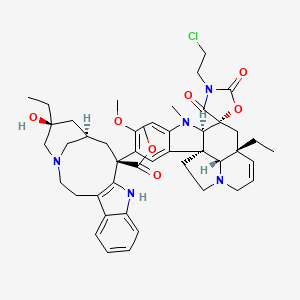
![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)


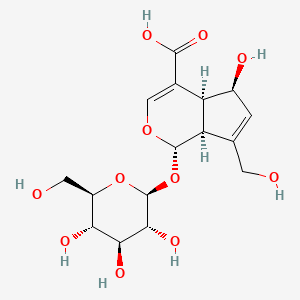
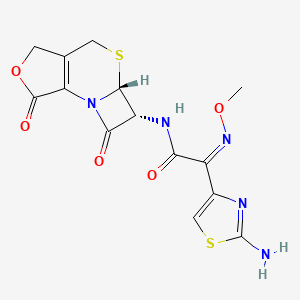
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
